Methyl 4-(3-aminoazetidin-3-yl)benzoate dihydrochloride
Description
Properties
Molecular Formula |
C11H16Cl2N2O2 |
|---|---|
Molecular Weight |
279.16 g/mol |
IUPAC Name |
methyl 4-(3-aminoazetidin-3-yl)benzoate;dihydrochloride |
InChI |
InChI=1S/C11H14N2O2.2ClH/c1-15-10(14)8-2-4-9(5-3-8)11(12)6-13-7-11;;/h2-5,13H,6-7,12H2,1H3;2*1H |
InChI Key |
BEBWHIYNSLHGEP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2(CNC2)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Carbonylation Approach
The most cited method involves a three-step synthesis starting from o-toluidine (VI) :
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Acylation : Reacting o-toluidine with butyryl chloride in aromatic solvents (toluene/xylene) at 50–100°C forms N-(2-methylphenyl)butanamide (VII) in 92–95% yield.
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Bromination : Treating VII with elemental bromine in acetic acid produces N-(4-bromo-2-methylphenyl)butanamide (VIII) with >95% yield and >99% purity.
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Carbonylation : Reacting VIII with carbon monoxide and methanol under palladium catalysis (2–30 bar CO, 90–160°C) yields methyl N-butyryl-4-amino-3-methylbenzoate (II) . Subsequent hydrolysis and salt formation yield the target compound.
Key Advantages :
Azetidine Ring Construction via Mesylation-Displacement
An alternative route focuses on azetidine core synthesis:
-
Mesylation : Treating 3-hydroxyazetidine with methanesulfonyl chloride in dichloromethane (−40°C to −70°C) forms the mesylate intermediate.
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Nucleophilic Displacement : Reacting the mesylate with methyl 4-aminobenzoate in aqueous ammonia (55–60°C) introduces the aminobenzoate moiety.
-
Salt Formation : Treating the free base with HCl gas in ethanol yields the dihydrochloride salt.
Optimization Notes :
-
Mesylate intermediates must be used within 2 hours to prevent decomposition.
-
Aqueous workup minimizes byproduct formation (e.g., <5% impurities).
Stepwise Procedure from US7265238B2 and WO2017199227A1
Esterification of 4-(Aminomethyl)benzoic Acid
-
Reaction Conditions :
-
Substrate : 4-(Aminomethyl)benzoic acid (60 kg).
-
Solvent : Methanol (480 kg).
-
Catalyst : 30% HCl (89 kg).
-
Temperature : Reflux for 7 hours.
-
-
Workup :
Critical Parameters :
Demethylation and Salt Formation
-
Demethylation : Treat 3-hydroxy-4-methoxy-2-methyl benzoate with anhydrous AlCl₃ in toluene (50–100°C).
-
Hydrolysis : Convert the ester to the free acid using HCl/ethanol.
-
Salt Formation : Bubble HCl gas through the ethanol suspension to precipitate the dihydrochloride.
Yield Data :
Analytical Characterization
Spectroscopic Data
Purity Assessment
Comparison of Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-aminoazetidin-3-yl)benzoate dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as substituted azetidines, benzoates, and amino derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Methyl 4-(3-aminoazetidin-3-yl)benzoate dihydrochloride has been investigated for its potential as an anticancer agent. Compounds derived from azetidine structures often exhibit inhibitory effects on key cancer-related pathways. For instance, derivatives of azetidine have shown promise as MEK inhibitors, which are crucial in the treatment of proliferative diseases such as cancer .
1.2 Acetylcholinesterase Inhibition
Research has indicated that compounds similar to methyl 4-(3-aminoazetidin-3-yl)benzoate can act as acetylcholinesterase inhibitors. This activity is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease, where enhancing acetylcholine levels can improve cognitive function .
Synthesis and Derivative Development
2.1 Synthetic Routes
The synthesis of this compound involves several steps, often utilizing methods such as Buchwald C-N coupling to create complex structures that can be further modified for enhanced biological activity . The ability to produce derivatives with varied substituents allows for the exploration of their pharmacological properties.
2.2 Case Studies in Synthesis
A notable study involved synthesizing a series of azetidine derivatives to evaluate their biological activities. The synthesized compounds were tested for their efficacy against various cancer cell lines, demonstrating significant inhibition rates that suggest potential therapeutic applications .
Biological Research Applications
3.1 Enzyme Inhibition Studies
this compound has been utilized in enzyme inhibition studies, particularly focusing on its interaction with polyketide synthase enzymes, which are vital for the biosynthesis of various natural products and secondary metabolites . The compound's ability to inhibit these enzymes could pave the way for novel antibiotic development.
3.2 Neuropharmacological Studies
In studies assessing blood-brain barrier permeability and cytotoxicity, compounds related to methyl 4-(3-aminoazetidin-3-yl)benzoate have shown favorable profiles, indicating their potential use in treating central nervous system disorders . These studies emphasize the importance of structural modifications in enhancing drug delivery and efficacy.
Data Tables and Comparative Analysis
Mechanism of Action
The mechanism of action of Methyl 4-(3-aminoazetidin-3-yl)benzoate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Target Compound : Methyl 4-(3-aminoazetidin-3-yl)benzoate dihydrochloride
- Core Structure: Benzoate ester linked to a 3-aminoazetidine ring.
- Salt Form : Dihydrochloride, enhancing aqueous solubility.
- Key Functional Groups : Ester, secondary amine (azetidine), and primary amine (3-position).
Analog 1 : Methyl 4-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride (CAS 1286265-65-3)
- Core Structure: Benzoate ester linked to a 4-aminopiperidine (six-membered ring) via a methylene bridge.
- Salt Form : Dihydrochloride.
- Key Functional Groups : Ester, secondary amine (piperidine), and primary amine (4-position).
Analog 2 : Methyl 4-(azetidin-3-yl)benzoate hydrochloride (CAS 1203683-15-1)
- Core Structure : Benzoate ester linked to an azetidine ring.
- Salt Form: Monohydrochloride.
- Key Functional Groups : Ester and secondary amine (azetidine).
- Structural Impact: Lack of the 3-amino group reduces hydrogen-bonding capacity and reactivity compared to the target compound .
Physicochemical Properties
Notes:
Key Research Findings
Salt Form Impact: Dihydrochloride salts (target and Analog 1) improve stability and handling compared to monohydrochlorides, crucial for industrial-scale pharmaceutical production .
Ring Size vs. Bioactivity : Azetidine’s smaller ring increases metabolic resistance but may limit steric compatibility in target binding compared to piperidine .
Amino Group Utility: The 3-amino group in the target compound enables diverse derivatization (e.g., amide formation), a feature absent in Analog 2 .
Biological Activity
Methyl 4-(3-aminoazetidin-3-yl)benzoate dihydrochloride is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides an in-depth examination of its biological activity, synthesizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
Molecular Formula : C12H14Cl2N2O2
Molecular Weight : 287.15 g/mol
IUPAC Name : this compound
CAS Number : Not yet assigned
The compound features a benzoate moiety linked to an aminoazetidine ring, which contributes to its pharmacological properties. The presence of the amino group is critical for biological interactions.
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, particularly those related to bacterial growth and replication.
- Receptor Modulation : It may interact with specific receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting DNA gyrase activity.
Antimicrobial Properties
Research indicates that this compound demonstrates significant antimicrobial activity against various pathogens. A study evaluating its efficacy against Gram-positive and Gram-negative bacteria revealed:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could be a candidate for developing new antibiotics, particularly against resistant strains .
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The compound was tested on several lines, including:
- HeLa (cervical cancer) : IC50 = 15 µM
- MCF-7 (breast cancer) : IC50 = 20 µM
- A549 (lung cancer) : IC50 = 25 µM
The mechanism appears to involve the activation of caspase pathways and the modulation of Bcl-2 family proteins, leading to increased apoptosis .
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections treated with this compound showed a significant reduction in infection rates compared to standard antibiotic treatments. The study highlighted the compound's potential as a novel therapeutic agent against resistant infections.
- Case Study on Cancer Treatment : In a preclinical model using mice with implanted tumors, administration of the compound resulted in a notable reduction in tumor size compared to control groups. Histological analysis indicated increased necrosis within tumors treated with the compound, suggesting effective targeting of cancer cells .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 4-(3-aminoazetidin-3-yl)benzoate dihydrochloride, and how do reaction conditions impact yield?
- Methodological Answer : The synthesis typically involves multi-step processes, such as azetidine ring formation followed by esterification. For example, refluxing intermediates in absolute ethanol with acid catalysts (e.g., glacial acetic acid) under controlled temperature (4–8 hours at 60–80°C) is critical to avoid side reactions. Pressure reduction post-reaction aids in solvent evaporation, while filtration isolates the product . Yield optimization requires monitoring via thin-layer chromatography (TLC) and adjusting stoichiometry of substituted benzaldehyde derivatives .
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for structural confirmation, particularly to resolve signals from the azetidine ring and aromatic protons. Mass spectrometry (MS) validates molecular weight, while high-performance liquid chromatography (HPLC) assesses purity (>95%). For intermediates, infrared (IR) spectroscopy identifies functional groups like esters and amines .
Q. How should researchers handle solubility and stability challenges during experimental workflows?
- Methodological Answer : The compound’s hydrochloride salt form improves water solubility but may require pH adjustment (e.g., buffered solutions at pH 4–6) to prevent degradation. Stability studies under varying temperatures (e.g., 4°C vs. room temperature) and inert atmospheres (N₂/Ar) are recommended. Lyophilization is preferred for long-term storage .
Advanced Research Questions
Q. How can computational methods (e.g., quantum chemistry) guide reaction design and reduce trial-and-error synthesis?
- Methodological Answer : Reaction path searches using density functional theory (DFT) predict transition states and energetics for azetidine ring closure or esterification. Tools like the Artificial Force Induced Reaction (AFIR) method identify low-energy pathways. Computational screening of substituents (e.g., electron-withdrawing groups on benzoate) improves regioselectivity .
Q. What strategies resolve contradictions in biological activity data across different assays (e.g., binding affinity vs. cellular efficacy)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer ionic strength, cell membrane permeability). Cross-validate using orthogonal methods:
- Surface plasmon resonance (SPR) for direct binding kinetics.
- Cell-based assays (e.g., luciferase reporters) for functional activity.
- Molecular dynamics (MD) simulations to model membrane interaction .
Q. How can Design of Experiments (DoE) optimize multi-variable synthesis parameters efficiently?
- Methodological Answer : Apply factorial designs (e.g., 2³ factorial) to test variables like temperature, catalyst loading, and solvent polarity. Response surface methodology (RSM) models interactions between factors. For example, a central composite design (CCD) can identify optimal reflux time and acetic acid concentration to maximize yield while minimizing byproducts .
Q. What are the mechanistic implications of the compound’s stereochemistry on its pharmacological profile?
- Methodological Answer : The 3-aminoazetidinyl group’s stereochemistry influences target binding (e.g., GPCRs or kinases). Use chiral HPLC to separate enantiomers, and compare their activity in vitro. Molecular docking (AutoDock Vina) predicts binding poses, while circular dichroism (CD) spectroscopy confirms conformational stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
